![molecular formula C17H17N3O2S B5842930 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5842930.png)
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). NAE is an essential enzyme that is involved in the process of protein degradation, and the inhibition of NAE leads to the accumulation of proteins that are marked for degradation, resulting in cell death.
Mécanisme D'action
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide inhibits the NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. NAE activates the small protein NEDD8, which then binds to target proteins, marking them for degradation by the proteasome. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, resulting in cell death.
Biochemical and Physiological Effects:
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide has been shown to have a broad range of biochemical and physiological effects. It induces apoptosis in cancer cells, inhibits tumor growth, and sensitizes cancer cells to chemotherapy. It also has anti-inflammatory effects, making it a potential treatment for inflammatory diseases. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide has been shown to affect the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation. It also affects DNA damage response pathways, leading to increased sensitivity to DNA-damaging agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide is its specificity for NAE, which makes it a useful tool for studying the role of NAE in protein degradation and other cellular processes. However, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. It also has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide has shown promise as an anticancer agent and a potential treatment for inflammatory diseases. Future research could focus on optimizing the synthesis method to improve the yield and purity of the compound. There is also a need for further studies to determine the optimal dosage and administration method for N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide. Additionally, research could focus on identifying potential biomarkers that could be used to predict response to N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide treatment. Finally, there is a need for further studies to determine the long-term safety and efficacy of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide in humans.
Méthodes De Synthèse
The synthesis of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-methylbenzamide with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(acetylamino)aniline to form the corresponding amide. The amide is then reacted with carbon disulfide and sodium hydroxide to form the corresponding carbonothioyl derivative. Finally, the carbonothioyl derivative is reacted with N-ethyl-N'-propylthiourea to form N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide.
Applications De Recherche Scientifique
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-3-5-13(6-4-11)16(22)20-17(23)19-15-9-7-14(8-10-15)18-12(2)21/h3-10H,1-2H3,(H,18,21)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSLMXVSMYUYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

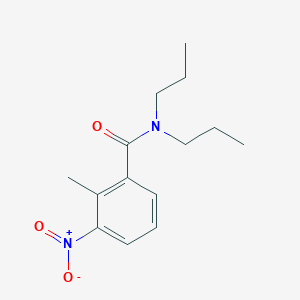
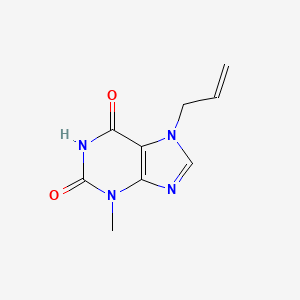
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5842867.png)
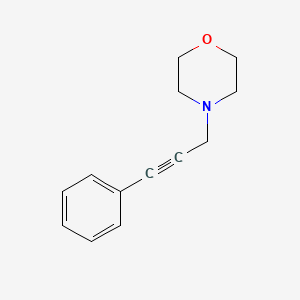
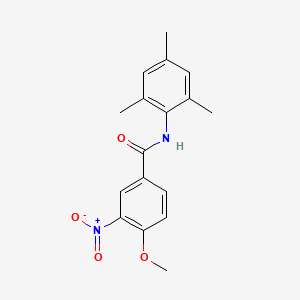
![N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842896.png)
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5842900.png)
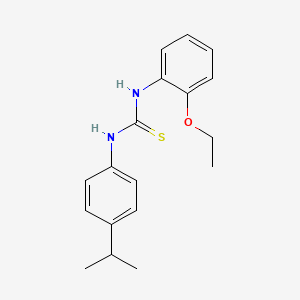
![N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B5842904.png)
![3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5842907.png)
![N-cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5842917.png)


![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5842928.png)